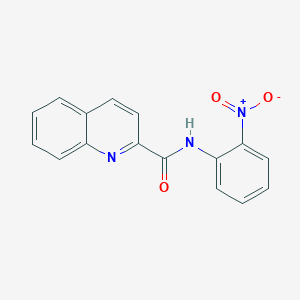N-(2-nitrophenyl)quinoline-2-carboxamide
CAS No.: 298193-75-6
Cat. No.: VC4250642
Molecular Formula: C16H11N3O3
Molecular Weight: 293.282
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 298193-75-6 |
|---|---|
| Molecular Formula | C16H11N3O3 |
| Molecular Weight | 293.282 |
| IUPAC Name | N-(2-nitrophenyl)quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20) |
| Standard InChI Key | DHDGLTJOCMHBJD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(2-Nitrophenyl)quinoline-2-carboxamide (C₁₆H₁₁N₃O₃) has a molecular weight of 293.28 g/mol and the following key identifiers:
-
IUPAC Name: N-(2-nitrophenyl)quinoline-2-carboxamide
-
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N+[O-]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 5.14 ± 0.02 | |
| logD (Distribution coeff.) | 5.13 ± 0.03 | |
| Polar Surface Area | 64.79 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 |
The nitro group at the phenyl ring’s ortho position introduces electronic effects (Hammett σ ≈ 1.24) that influence binding to biological targets .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Quinoline-2-carbonyl chloride formation: 2-Quinaldic acid reacts with oxalyl chloride under anhydrous conditions to prevent chlorination of the quinoline nucleus .
-
Amidation: The acyl chloride intermediate is condensed with 2-nitroaniline in toluene or THF, yielding the target compound in 45–76% purity .
Critical Reaction Conditions:
-
Temperature: 0–25°C during amidation to avoid nitro group reduction.
Analytical Data
-
NMR: ¹H-NMR (DMSO-d₆) shows characteristic peaks at δ 10.91 (s, NH), 8.58 (d, J = 8.5 Hz, quinoline-H), and 8.16–8.31 ppm (nitrophenyl-H) .
-
Mass Spectrometry: ESI-MS m/z 293.08 [M+H]⁺, with fragmentation patterns confirming the quinoline and nitrophenyl moieties .
-
IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (C=O) and 1527 cm⁻¹ (NO₂ asymmetric) .
Biological Activities and Mechanisms
Antimycobacterial Activity
In vitro screening against Mycobacterium tuberculosis revealed:
Table 2: Biological Activity Profile
Enzyme Inhibition
-
Carbonic Anhydrase (hCA I): IC₅₀ = 2.54 nM, attributed to sulfonamide-like binding to the zinc ion in the active site .
-
HIV-1 Integrase: Moderate inhibition (EC₅₀ = 12.4 µM) via chelation of Mg²⁺ ions .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
Nitro Group Position: Ortho substitution enhances antimycobacterial activity by 3-fold compared to para-nitro analogs .
-
Quinoline Core: Planar structure facilitates intercalation with DNA or enzyme pockets, as shown in molecular docking studies .
-
Lipophilicity: Optimal logP (5.1–5.3) correlates with membrane permeability in mycobacteria .
Applications and Future Directions
Limitations and Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume